![molecular formula C11H19NO6 B13455114 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid](/img/structure/B13455114.png)
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid: is a synthetic organic compound that features a piperidine ring with hydroxyl and carboxylic acid functional groups. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to prevent reactions at specific sites of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids using the tert-butoxycarbonyl group, followed by the formation of the piperidine ring through cyclization reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for high-yield production .
Analyse Chemischer Reaktionen
Types of Reactions: rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carboxylic acid group may produce a diol.
Wissenschaftliche Forschungsanwendungen
rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid involves its ability to act as a protecting group in organic synthesis. The Boc group prevents unwanted reactions at the amine site, allowing for selective modifications at other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .
Vergleich Mit ähnlichen Verbindungen
- rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
- rac-2-[(3R,5S)-7-[(tert-Butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid
Uniqueness: rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions while protecting the amine group sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C11H19NO6 |
|---|---|
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO6/c1-10(2,3)18-9(16)12-5-4-7(13)11(17,6-12)8(14)15/h7,13,17H,4-6H2,1-3H3,(H,14,15)/t7-,11+/m1/s1 |
InChI-Schlüssel |
QAQDLSNJLBYWNX-HQJQHLMTSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@](C1)(C(=O)O)O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)(C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


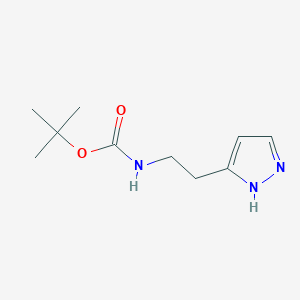
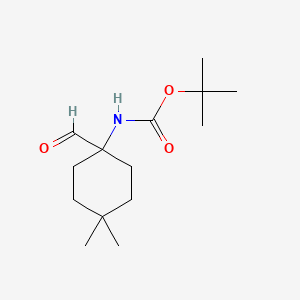
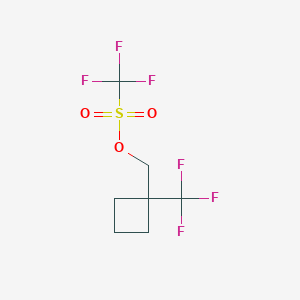
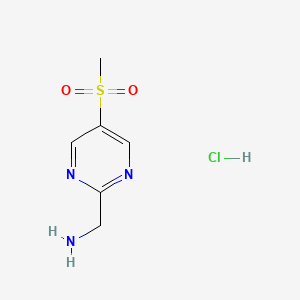
![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
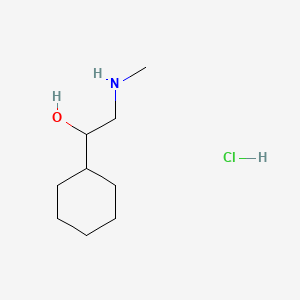
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
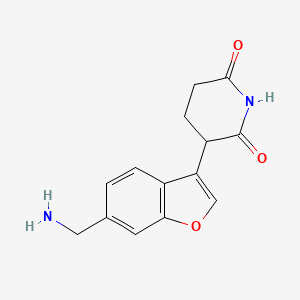
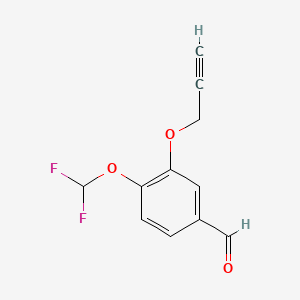
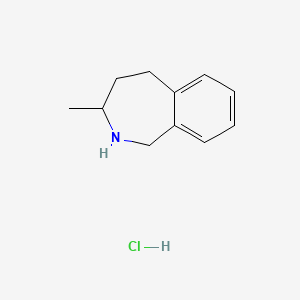
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
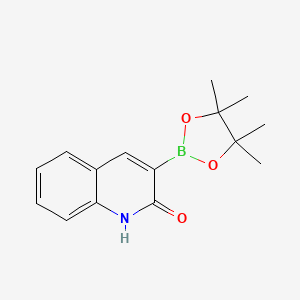
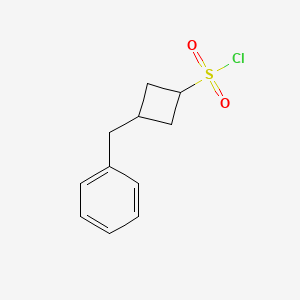
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
